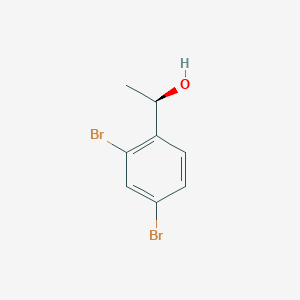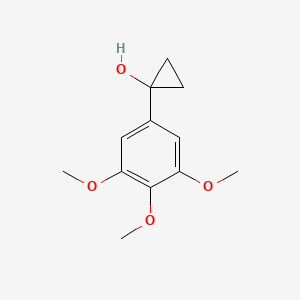
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3,4,5-trimethoxybenzyl alcohol. One common method involves the reaction of 3,4,5-trimethoxybenzyl alcohol with a cyclopropanating agent like diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of various substituted phenylcyclopropanols.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and cyclopropane ring play crucial roles in its biological activity. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(3,4,5-Trimethoxyphenyl)ethan-1-one: Contains a ketone group instead of a cyclopropane ring.
3,4,5-Trimethoxybenzyl alcohol: Precursor to the cyclopropan-1-ol compound.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-(3,4,5-trimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O4/c1-14-9-6-8(12(13)4-5-12)7-10(15-2)11(9)16-3/h6-7,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
NOLSYWXDYPBMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


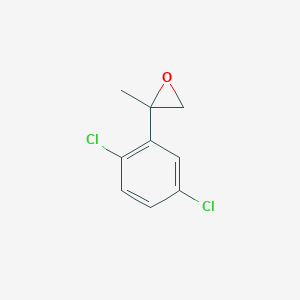
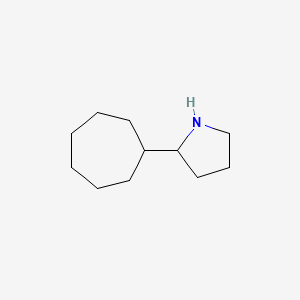

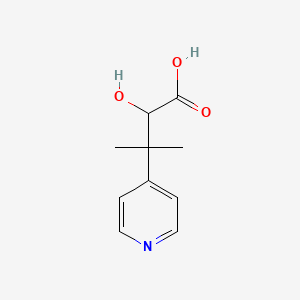
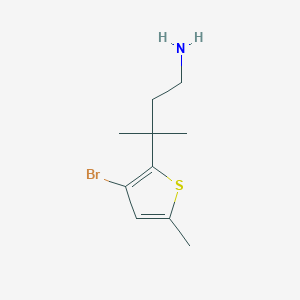
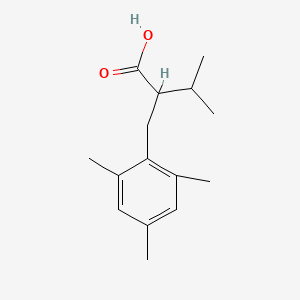


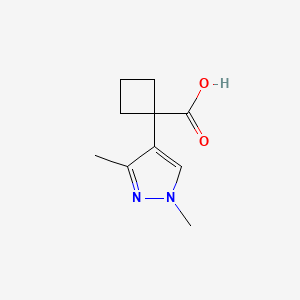
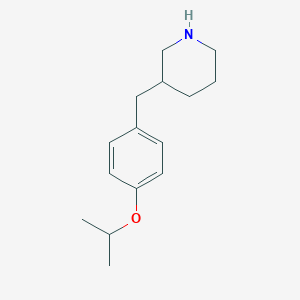
![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
